Methyl 3-amino-7-bromoimidazo[1,2-a]pyridine-8-carboxylate
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Overview
Description
Methyl 3-amino-7-bromoimidazo[1,2-a]pyridine-8-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridines, including methyl 3-amino-7-bromoimidazo[1,2-a]pyridine-8-carboxylate, can be achieved through various methods such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . For instance, a one-pot tandem cyclization/bromination reaction in ethyl acetate can be used to obtain 3-bromoimidazopyridines .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-7-bromoimidazo[1,2-a]pyridine-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. For example, radical reactions for the direct functionalization of imidazo[1,2-a]pyridines can be achieved through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, further bromination of 3-bromoimidazopyridines can lead to the formation of other versatile imidazopyridine derivatives .
Scientific Research Applications
Methyl 3-amino-7-bromoimidazo[1,2-a]pyridine-8-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of biological processes and interactions.
Medicine: It serves as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in material science due to its structural properties.
Mechanism of Action
The mechanism of action of methyl 3-amino-7-bromoimidazo[1,2-a]pyridine-8-carboxylate involves its interaction with specific molecular targets and pathways. The direct functionalization of this compound is considered one of the most efficient strategies for constructing imidazo[1,2-a]pyridine derivatives . The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl 3-amino-7-bromoimidazo[1,2-a]pyridine-8-carboxylate include other imidazo[1,2-a]pyridine derivatives such as:
- Methyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate
- 3-Bromo-7-(methoxycarbonyl)imidazo[1,2-a]pyridine
Uniqueness
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential applications. Its amino and bromo substituents, along with the carboxylate group, make it a versatile intermediate for further chemical modifications and applications in various fields.
Properties
Molecular Formula |
C9H8BrN3O2 |
---|---|
Molecular Weight |
270.08 g/mol |
IUPAC Name |
methyl 3-amino-7-bromoimidazo[1,2-a]pyridine-8-carboxylate |
InChI |
InChI=1S/C9H8BrN3O2/c1-15-9(14)7-5(10)2-3-13-6(11)4-12-8(7)13/h2-4H,11H2,1H3 |
InChI Key |
ZGUXBPQHFBUZTP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CN2C1=NC=C2N)Br |
Origin of Product |
United States |
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